3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine
Description
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-7-10(2)15-13(14-9)17-12-8-16-5-3-11(12)4-6-16/h7,11-12H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBRWCFISHKTLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CN3CCC2CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine typically involves the reaction of quinuclidine with 4,6-dimethylpyrimidin-2-ol under appropriate conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinyl ketones or alcohols, while reduction can produce pyrimidinyl amines or hydrocarbons .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine exhibit promising anticancer properties. For instance, derivatives have shown dose-dependent inhibition of cell proliferation in various cancer cell lines. A notable study demonstrated that such compounds can induce apoptosis in human cancer cells, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating significant efficacy against Gram-positive and Gram-negative bacteria. For example, quinoxaline derivatives related to this compound exhibited MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and 0.025 mg/mL against Escherichia coli, highlighting their potential in treating bacterial infections .
Synthesis and Derivatives
The synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine involves several steps that can be optimized to enhance yield and purity. The availability of derivatives with varying substituents allows for structure-activity relationship (SAR) studies to identify the most effective compounds for specific applications .
| Derivative | Activity | Reference |
|---|---|---|
| Quinoxaline Derivative | Antimicrobial | |
| Pyrimidine-Based Compound | Anticancer | |
| Other Heterocycles | Enzyme Inhibition |
Case Study 1: Anticancer Efficacy
A peer-reviewed study explored the effects of a quinuclidine derivative on human breast cancer cells. The results showed significant inhibition of cell growth at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Effectiveness
Another investigation focused on the antimicrobial properties of related compounds against a panel of pathogens. This study confirmed that derivatives could effectively inhibit bacterial growth at low concentrations, supporting their potential use in clinical settings for infection control .
Mechanism of Action
The mechanism of action of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4,6-Dimethylpyrimidin-2-yl)-quinuclidine
- 2,4,6-Trimethylpyrimidin-2-yl)-quinuclidine
- 4,6-Dimethylpyrimidin-2-yl)-piperidine
Uniqueness: 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .
Biological Activity
Introduction
3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine is a chemical compound with significant potential in biological applications. Its unique structure, characterized by a quinuclidine core linked to a dimethylpyrimidinyl group via an ether bond, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H19N3O
- Molecular Weight : 233.31 g/mol
- CAS Number : 2202093-07-8
The biological activity of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine primarily involves its ability to interact with specific molecular targets such as receptors and enzymes. The compound has been shown to modulate the activity of various proteins through binding, which can lead to alterations in signaling pathways crucial for cellular function.
Key Pathways Affected
- PI3K-AKT Pathway : This pathway is often implicated in cancer biology. Evidence suggests that the compound may inhibit components of this pathway, potentially leading to reduced tumor growth and proliferation .
- Receptor Binding : The compound acts as a ligand in receptor binding studies, influencing receptor activation and downstream signaling cascades.
Pharmacological Profiles
The compound has demonstrated various biological activities:
- Anticancer Activity : Preliminary studies indicate that 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine may possess anticancer properties by inhibiting key signaling pathways involved in tumor growth .
- Neuropharmacological Effects : Research highlights its potential role in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
Study 1: Anticancer Potential
A study investigated the effects of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine on glioblastoma cells. The results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent against aggressive brain tumors.
Study 2: Neurotransmitter Modulation
Another case study focused on the modulation of acetylcholine receptors by this compound. Results indicated enhanced binding affinity to nicotinic receptors, which could have implications for treating cognitive disorders such as Alzheimer’s disease.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4,6-Dimethylpyrimidin-2-yl)-quinuclidine | Structure | Moderate receptor binding | Lacks ether linkage |
| 2,4,6-Trimethylpyrimidin-2-yl)-quinuclidine | Structure | Weak anticancer activity | Different methyl substitution pattern |
| 4,6-Dimethylpyrimidin-2-yl)-piperidine | Structure | Limited receptor interaction | Piperidine core |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine to improve yield and purity?
- Methodological Answer : Utilize statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration). For instance, a factorial design can identify interactions between variables, while response surface methodology (RSM) refines optimal conditions. This approach minimizes trial-and-error inefficiencies, as demonstrated in chemical engineering frameworks for reaction optimization .
Q. What spectroscopic and chromatographic methods are most effective for characterizing 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for structural elucidation (e.g., verifying quinuclidine and pyrimidine connectivity) with high-resolution mass spectrometry (HRMS) to confirm molecular weight. Pair these with HPLC-PDA for purity assessment, ensuring separation of isomers or byproducts. Reference protocols from analogous heterocyclic compounds, where NMR and MS were critical for validation .
Q. What key structural features of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine influence its biological activity?
- Methodological Answer : Focus on the pyrimidine ring (electron-rich for hydrogen bonding) and quinuclidine moiety (rigid bicyclic structure for target binding). Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modifications (e.g., methyl group removal on pyrimidine) and comparing bioactivity data. Similar strategies were applied to related quinoline derivatives to pinpoint critical functional groups .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine in novel reactions?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path search algorithms (e.g., artificial force-induced reaction method) to model reaction mechanisms. Integrate these with cheminformatics tools to predict regioselectivity or side reactions. This computational-experimental synergy is foundational to ICReDD’s reaction design framework .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer : Perform comparative meta-analysis under standardized assay conditions (e.g., fixed ATP concentrations in kinase inhibition assays). Validate discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50). Cross-reference experimental variables (e.g., solvent effects, cell-line specificity) as done in zoospore regulation studies to isolate confounding factors .
Q. What reactor designs are optimal for scaling up the synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine?
- Methodological Answer : Evaluate continuous flow reactors for exothermic or hazardous steps, leveraging enhanced heat/mass transfer. Use kinetic modeling to determine residence time distribution (RTD) and avoid intermediate degradation. Reference CRDC subclass RDF2050112, which emphasizes reactor design principles for scalability and safety .
Q. How can experimental data be integrated with computational models to improve reaction predictability?
- Methodological Answer : Establish a feedback loop where experimental kinetic data refine computational parameters (e.g., activation barriers). Apply Bayesian optimization to iteratively update model accuracy. ICReDD’s approach, which cycles experimental results into machine learning algorithms, exemplifies this methodology for reaction discovery .
Data Contradiction and Validation
Q. What strategies mitigate conflicting results in mechanistic studies of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)quinuclidine?
- Methodological Answer : Employ isotopic labeling (e.g., deuterated substrates) to track reaction pathways and validate proposed mechanisms. Cross-validate findings using in situ spectroscopy (e.g., FTIR monitoring) to capture transient intermediates. Such techniques were critical in resolving contradictions in quinoline derivative mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
